Home > Products > Screening Compounds P116370 > N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide - 1251561-00-8

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide

Catalog Number: EVT-2939917
CAS Number: 1251561-00-8
Molecular Formula: C20H19N7O
Molecular Weight: 373.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)

Compound Description: 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569, is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). [] This compound exhibits a unique mode of action by binding to a site distinct from the orthosteric binding site of CB1, thereby modulating the receptor's activity. []

Relevance: ORG27569 shares the core indole-2-carboxamide scaffold with the target compound N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide. Both compounds possess a substituted indole ring linked to a carboxamide group, which is further connected to an alkyl chain bearing a terminal aromatic substituent. []

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d)

Compound Description: This compound is a potent CB1 allosteric modulator that exhibits a high binding affinity (KB) of 259.3 nM and a remarkable binding cooperativity (α) of 24.5. [] This compound was developed through optimization efforts focusing on the C3-position chain length, C5-position substituent, linker length, and the amino substituent on the phenyl ring, all of which significantly influence the compound's allosteric properties. []

Relevance: Similar to ORG27569, 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) also shares the core indole-2-carboxamide scaffold with N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide. It highlights the structural importance of the indole-2-carboxamide moiety for interacting with biological targets, particularly in the context of allosteric modulation. []

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)

Compound Description: This CB1 allosteric modulator exhibits a very low binding affinity (KB) of 89.1 nM, one of the lowest recorded for CB1 allosteric modulators. [] It demonstrates the impact of increasing the alkyl chain length at the C3-position on binding affinity. [] Despite its high binding affinity, it antagonizes agonist-induced G-protein coupling to CB1 while promoting β-arrestin-mediated ERK1/2 phosphorylation. []

Relevance: This compound belongs to the same chemical series as compounds 1 and 2, all showcasing the significance of the indole-2-carboxamide scaffold in CB1 modulation. The variation in alkyl chain length at the C3-position significantly influences the binding affinity, further emphasizing the importance of this structural element in interacting with the target receptor. It reinforces the structural relationship of these indole-2-carboxamide derivatives to the main compound, N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide. []

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist developed for migraine treatment. [] It emerged from the optimization of earlier CGRP receptor antagonists containing a (3R)-amino-(6S)-phenylcaprolactam core, highlighting the importance of structural modifications for improving potency and bioavailability. [] The replacement of phenylimidazolinone with azabenzimidazolone significantly enhanced the stability and reduced serum shifts in MK-0974. [] The 2,3-difluorophenyl group at the C-6 aryl moiety and the trifluoroethylation of the N-1 amide position further contributed to its high potency and oral bioavailability. []

Relevance: MK-0974 exemplifies the effectiveness of targeting the CGRP receptor for migraine treatment. While the core structure of MK-0974 differs from N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide, the inclusion of an azabenzimidazolone emphasizes the potential utility of exploring heterocyclic moieties as pharmacophores in drug development. This structural feature could inspire the development of structurally related compounds targeting the same pathway. []

Compound Description: Dabigatran etexilate is a selective, reversible, direct thrombin inhibitor used clinically for preventing venous thromboembolism and cardioembolic stroke. [] Its development highlights the importance of benzimidazole derivatives in targeting the coagulation cascade. []

Relevance: Dabigatran etexilate exemplifies the therapeutic potential of benzimidazole derivatives. Although N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide does not feature a benzimidazole moiety, the presence of the pyridazine ring suggests a potential avenue for exploring structurally related compounds incorporating benzimidazole or similar heterocycles for enhanced biological activity. []

Properties

CAS Number

1251561-00-8

Product Name

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1H-indole-3-carboxamide

Molecular Formula

C20H19N7O

Molecular Weight

373.42

InChI

InChI=1S/C20H19N7O/c28-20(16-13-24-17-4-2-1-3-15(16)17)23-12-11-22-18-5-6-19(27-26-18)25-14-7-9-21-10-8-14/h1-10,13,24H,11-12H2,(H,22,26)(H,23,28)(H,21,25,27)

InChI Key

AAMAZGWQVOPSLK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.